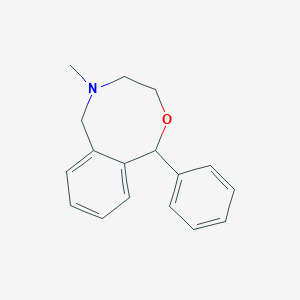
Nefopam
Vue d'ensemble
Description
5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine is a member of the class of benzoxazocines that is 3,4,5,6-tetrahydro-1H-2,5-benzoxazocine substituted by phenyl and methyl groups at positions 1 and 5 respectively. It is a benzoxazocine and a tertiary amino compound.
Nefopam is under investigation for the prevention of Cholecystitis and Post Anaesthetic Shivering. This compound has been investigated for the prevention of Kidney Transplantation.
Non-narcotic analgesic chemically similar to ORPHENADRINE. Its mechanism of action is unclear. It is used for the relief of acute and chronic pain. (From Martindale, The Extra Pharmacopoeia, 30th ed, p26)
Applications De Recherche Scientifique
Gestion de la douleur postopératoire en chirurgie de reconstruction mammaire
Le nefopam a été étudié pour son efficacité dans la gestion de la douleur postopératoire, en particulier en chirurgie de reconstruction mammaire. Un essai contrôlé randomisé a comparé l'analgésie contrôlée par le patient (ACP) à base de this compound à l'ACP à base d'opioïdes. L'étude a révélé que le this compound, seul ou en association avec des opioïdes, présentait une efficacité analgésique non inférieure à celle de l'ACP au fentanyl seul .
Efficacité analgésique chez les patients gravement malades
La recherche a exploré l'efficacité analgésique et les effets hémodynamiques du this compound chez les patients gravement malades. Une étude a observé qu'une seule perfusion lente de this compound réduisait efficacement la douleur chez les patients souffrant de douleurs modérées. Cependant, elle a également noté le risque de tachycardie et d'augmentation du débit cardiaque, ainsi que d'hypotension et de diminution de la résistance vasculaire systémique, ce qui indique que le this compound doit être utilisé avec prudence chez les patients en soins intensifs hémodynamiquement instables .
Alternative aux opioïdes en milieu de soins intensifs
Le this compound pourrait servir d'alternative aux opioïdes en milieu d'unité de soins intensifs (USI). Son utilisation peut réduire la dépendance aux opioïdes, qui sont souvent associés à des événements indésirables liés aux médicaments chez les patients en USI chirurgicale. Les avantages potentiels du this compound incluent ses propriétés analgésiques sans le risque d'effets secondaires liés aux opioïdes .
Gestion de la douleur neuropathique
Le this compound a été redécouvert comme une option de traitement pour la douleur neuropathique. Ses propriétés pharmacologiques en font un candidat approprié pour la gestion des douleurs chroniques, offrant une alternative aux analgésiques traditionnels utilisés dans le traitement de la douleur neuropathique .
Réduction de la consommation d'opioïdes
Dans le contexte de la gestion de la douleur postopératoire, le this compound a montré qu'il réduisait la consommation d'opioïdes. Ceci est particulièrement important dans les interventions chirurgicales qui entraînent une douleur postopératoire importante, comme la chirurgie de reconstruction mammaire immédiate, où une analgésie efficace est cruciale .
Paramètres de récupération postopératoire
L'influence du this compound sur les paramètres de récupération postopératoire tels que le délai de passage des gaz, la durée du séjour à l'hôpital et l'incidence des nausées/vomissements, des étourdissements et des maux de tête a été étudiée. Ces facteurs sont essentiels pour évaluer l'expérience de récupération globale des patients subissant diverses interventions chirurgicales .
Gestion de l'anesthésie périopératoire
Le this compound a été inclus dans des études portant sur les avancées dans la gestion clinique de l'anesthésie périopératoire. Son rôle dans l'amélioration du confort du patient et la réduction du besoin d'analgésiques supplémentaires pendant la période périopératoire fait l'objet de recherches continues .
Mécanisme D'action
Target of Action
Nefopam is a non-opioid, non-steroidal, centrally acting analgesic . It primarily targets the serotonin, norepinephrine, and dopamine neurotransmitters . It also targets the β-catenin protein in mesenchymal cells .
Mode of Action
This compound acts in the brain and spinal cord to relieve pain via novel mechanisms . It inhibits the reuptake of neurotransmitters including serotonin, noradrenaline, and dopamine . Additionally, it blocks sodium and calcium channels in the central nervous system . It also modulates voltage-sensitive calcium and sodium channels .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits the reuptake of serotonin, norepinephrine, and dopamine, which are key neurotransmitters involved in pain perception . It also modulates the activity of voltage-sensitive calcium and sodium channels . Furthermore, this compound has been found to downregulate autophagy and c-Jun N-terminal kinase activity .
Pharmacokinetics
This compound has a low bioavailability . It is metabolized in the liver through N-demethylation among other processes, leading to the formation of metabolites such as Desmethylthis compound and this compound N-oxide . The elimination half-life of this compound is between 3-8 hours, and for Desmethylthis compound, it’s between 10-15 hours . It is excreted primarily through urine (79.3%) and feces (13.4%) .
Result of Action
The action of this compound results in significant pain relief. It has been found to be effective for the prevention of shivering during surgery or recovery from surgery . It also has a significant impact on neuropathic pain . At the cellular level, this compound has been found to reduce cell proliferation, having little effect on apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the route of administration (intravenous vs oral) can affect its metabolism and clinical effects . The gastrointestinal tract plays a role in the presystemic formation of this compound N-oxide
Safety and Hazards
Nefopam is contraindicated in people with convulsive disorders, those that have received treatment with irreversible monoamine oxidase inhibitors such as phenelzine, tranylcypromine or isocarboxazid within the past 30 days and those with myocardial infarction pain, mostly due to a lack of safety data in these conditions . Common side effects include nausea, nervousness, dry mouth, light-headedness, and urinary retention . Less common side effects include vomiting, blurred vision, drowsiness, sweating, insomnia, headache, confusion, hallucinations, tachycardia, aggravation of angina and rarely a temporary and benign pink discoloration of the skin or erythema multiforme .
Analyse Biochimique
Biochemical Properties
Nefopam interacts with several enzymes and proteins in the body. Although structurally related to the antihistamine, diphenhydramine, and the antiparkinson drug, orphenadrine, this compound has no antihistaminic activity . In contrast to orphenadrine, it may enhance motor neurone excitability .
Cellular Effects
This compound has shown potential for reducing neuropathic pain . It has been found to downregulate autophagy and c-Jun N-terminal kinase activity in the regulation of neuropathic pain development following spinal nerve ligation . This compound also acts in the brain and spinal cord to relieve pain via novel mechanisms: antinociceptive effects from triple monoamine reuptake inhibition, and antihyperalgesic activity through modulation of glutamatergic transmission .
Molecular Mechanism
It is known to inhibit the reuptake of serotonin, norepinephrine, and dopamine . It does not bind to opiate receptors . Studies in animal models suggest that this compound may have a low dependence liability and abuse potential .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a half-life of 3 to 8 hours . Its active metabolite, desmethylthis compound, has a half-life of 10 to 15 hours . Following a 60mg oral dose in healthy subjects, peak blood concentrations occurred at about 2 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study on rodents, this compound combined with acetaminophen produced greater antinociceptive effect than that obtained by administration of the corresponding this compound concentration alone .
Metabolic Pathways
This compound undergoes extensive hepatic biotransformation to desmethylthis compound and this compound N-oxide . The metabolism of this compound is hepatic, by N-demethylation and via other routes .
Transport and Distribution
This compound is eliminated mostly in urine, and to a lesser extent in feces . It is transported and distributed within cells and tissues, but the exact transporters or binding proteins it interacts with are not well known.
Subcellular Localization
The subcellular localization of this compound is not well studied. Given its central analgesic effects, it is likely that it acts in the brain and spinal cord
Propriétés
IUPAC Name |
5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDEAGGEXEMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23327-57-3 (hydrochloride) | |
| Record name | Nefopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048535 | |
| Record name | Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-70-0, 23327-57-3 | |
| Record name | Nefopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nefopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nefopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12293 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | nefopam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nefopam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEFOPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP8060B7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


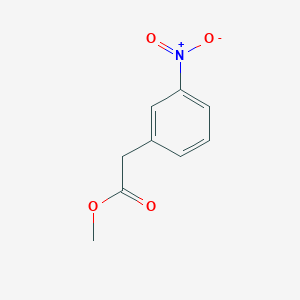
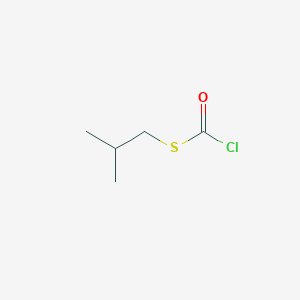
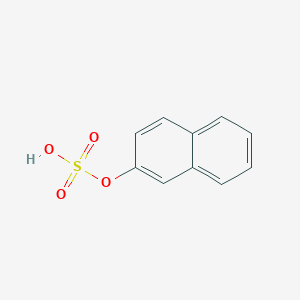
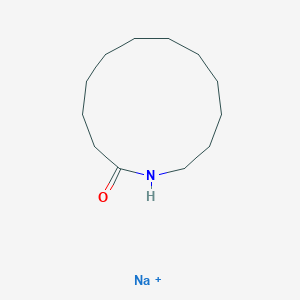
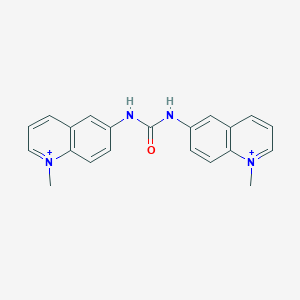

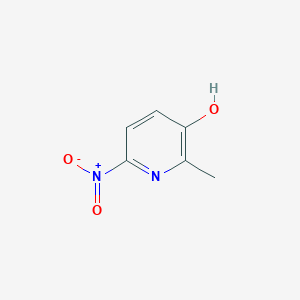
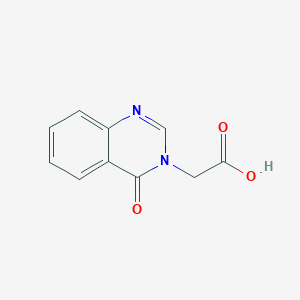
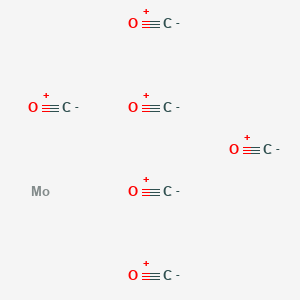

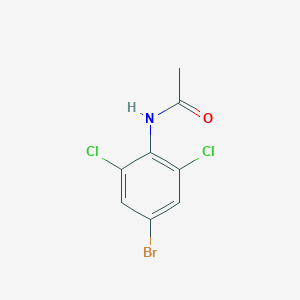
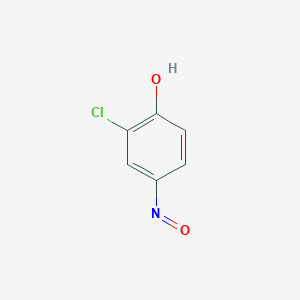

![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B83787.png)
